molecular formula C18H12N2O2S B2933822 N-(3-cyanothiophen-2-yl)-3-phenoxybenzamide CAS No. 908552-09-0

N-(3-cyanothiophen-2-yl)-3-phenoxybenzamide

Cat. No.: B2933822
CAS No.: 908552-09-0
M. Wt: 320.37
InChI Key: PYJHBVDCSQMHOW-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-3-phenoxybenzamide is a heterocyclic amide derivative that has garnered attention in various fields of research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-3-phenoxybenzamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated carboxylic acid derivative. One common method includes reacting 2-aminothiophene-3-carbonitrile with 3-phenoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-3-phenoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
  • N-(3-cyanothiophen-2-yl)-3-(trifluoromethyl)benzamide
  • N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide

Uniqueness

N-(3-cyanothiophen-2-yl)-3-phenoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S/c19-12-14-9-10-23-18(14)20-17(21)13-5-4-8-16(11-13)22-15-6-2-1-3-7-15/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJHBVDCSQMHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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